3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzodioxole group and an oxadiazole-linked dimethoxyphenyl group
Properties
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-27-15-7-14(8-16(10-15)28-2)22-23-20(31-26-22)11-32-21-6-4-17(24-25-21)13-3-5-18-19(9-13)30-12-29-18/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCJNLVZWBVZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
The pyridazine scaffold is synthesized using a formal [4 + 2] cycloaddition strategy. As demonstrated by recent advances in radical-mediated cyclizations, vinylogous enaminonitriles react with sulfonyl hydrazides to form 3-cyano-substituted pyridazines. For this compound, 3-(1,3-benzodioxol-5-yl)pyridazine-6-thiol serves as the intermediate.
- React 1,3-benzodioxole-5-carbaldehyde with malononitrile in ethanol under basic conditions to form a vinylogous enaminonitrile.
- Treat with thiosemicarbazide in the presence of K₂CO₃ to induce cyclization.
- Isolate the pyridazine-6-thiol derivative via acid precipitation (yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 h |
| Temperature | 80°C (reflux) |
| Characterization | HRMS (m/z): 245.0583 [M+H]⁺ |
Synthesis of the 1,2,4-Oxadiazole Moiety
Cyclocondensation of Hydrazides
The 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-methanethiol component is prepared via a two-step sequence involving hydrazide formation and cyclization.
Step 1: Synthesis of 3,5-Dimethoxybenzohydrazide
- React 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Treat with hydrazine hydrate in ethanol to yield the hydrazide (89% yield).
- Mix the hydrazide with chloroacetic acid in POCl₃.
- Heat at 110°C for 6 h to form 3-(3,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
- React with thiourea in DMF to introduce the thiol group (yield: 75%).
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Agent | POCl₃ |
| Reaction Time | 6 h |
| Yield (Oxadiazole) | 82% |
Thioether Linkage Formation
Nucleophilic Substitution
The methylsulfanyl bridge is established by reacting the pyridazine-6-thiol with the oxadiazole-methyl chloride intermediate under basic conditions.
- Dissolve 3-(1,3-benzodioxol-5-yl)pyridazine-6-thiol (1.0 eq) and 3-(3,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) in anhydrous DMF.
- Add K₂CO₃ (2.0 eq) and stir at 60°C for 8 h.
- Purify via column chromatography (hexane/EtOAc 7:3) to isolate the final product (yield: 65%).
Optimization Insights :
- Higher yields are achieved using DMF as the solvent due to its polar aprotic nature.
- Excess oxadiazole-methyl chloride prevents disulfide byproduct formation.
Alternative Synthetic Routes
One-Pot Oxidative Coupling
A streamlined approach involves Cu(I)-catalyzed coupling of pre-formed pyridazine and oxadiazole thiols.
Procedure :
- Combine pyridazine-6-thiol and oxadiazole-methanethiol in DMSO.
- Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%).
- Heat at 100°C for 12 h under N₂ (yield: 58%).
Limitations :
- Lower yield compared to stepwise methods.
- Requires rigorous exclusion of moisture.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (s, 1H, pyridazine-H)
- δ 7.02 (d, J = 8.4 Hz, 2H, benzodioxole-H)
- δ 6.71 (s, 2H, dimethoxyphenyl-H)
- δ 4.89 (s, 2H, SCH₂)
- δ 3.85 (s, 6H, OCH₃)
HRMS (ESI) : m/z Calculated for C₂₅H₂₁N₄O₆S [M+H]⁺: 529.1134; Found: 529.1136.
Critical Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 65 | >98 | High reproducibility |
| One-Pot Coupling | 58 | 95 | Reduced step count |
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact mechanism would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
- 3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or material properties compared to similar compounds.
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a synthetic organic molecule that incorporates a benzodioxole moiety and an oxadiazole unit. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Benzodioxole : A fused bicyclic structure known for various biological activities.
- Oxadiazole : A five-membered heterocyclic compound that has shown promise in medicinal applications.
The molecular formula is , with a molecular weight of approximately 372.40 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial : Compounds with benzodioxole and oxadiazole derivatives have demonstrated antimicrobial properties against various bacterial strains.
- Anticancer : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory : Certain related compounds have been noted for their anti-inflammatory properties.
Antimicrobial Activity
A study evaluating the antimicrobial activity of similar benzodioxole derivatives revealed that some compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for active compounds are summarized in Table 1.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15.62 | Staphylococcus aureus |
| Compound B | 31.25 | Escherichia coli |
| Compound C | 62.50 | Bacillus subtilis |
Anticancer Activity
In vitro studies have indicated that derivatives containing the benzodioxole structure can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and C6 (glioma). For example:
- Compound 8 : Showed significant cytotoxicity comparable to cisplatin without causing toxicity to normal cells (NIH/3T3).
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, promoting apoptosis.
- Regulation of Signaling Pathways : Compounds may modulate key signaling pathways involved in inflammation and cancer progression.
Case Studies
- Cytotoxicity Evaluation : In a study by , the compound's ability to inhibit MMP-9 was evaluated using molecular docking studies alongside in vitro assays on A549 cells. Results indicated strong binding affinity and significant cytotoxic effects.
- Antibacterial Screening : Research conducted by found that specific benzodioxole derivatives had varying degrees of antibacterial activity against model strains, with detailed MIC values provided.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the oxadiazole and pyridazine precursors. Key steps include:
- Oxadiazole Formation : Cyclization of 3,5-dimethoxyphenyl-substituted amidoximes under acidic conditions (e.g., HCl/EtOH) at 80–100°C .
- Sulfanyl Linkage : Coupling the oxadiazole intermediate with a pyridazine derivative via nucleophilic substitution using thiophiles (e.g., NaSH) in DMF or acetonitrile .
- Optimization : Temperature (60–80°C) and pH (neutral to slightly basic) are critical for yield (>65%) and purity. Continuous flow chemistry may reduce side reactions and improve scalability .
Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in spectral data?
- Answer :
- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., benzodioxole protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (calculated for C24H20N4O6S: ~516.5 g/mol) with <2 ppm error .
- Contradictions : Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) or comparison with computational predictions (DFT) .
Q. What purification methods are effective for isolating this compound, and how is purity validated?
- Answer :
- Chromatography : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Preparative HPLC (C18 column, acetonitrile/water) resolves stereoisomers .
- Purity Validation : Purity ≥95% confirmed via HPLC-DAD (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical) .
Advanced Research Questions
Q. How does computational modeling predict the compound’s reactivity and interaction with biological targets?
- Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine reactivity in aqueous environments .
- Molecular Docking : Docking into COX-2 or kinase domains (e.g., using AutoDock Vina) suggests binding affinity (ΔG ≈ −8.2 kcal/mol) via hydrogen bonds with oxadiazole and pyridazine groups .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?
- Answer :
- Dose-Response Studies : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) to establish IC50 variability (±15% between replicates) .
- Mechanistic Assays : Compare ROS generation (DCFH-DA assay) and apoptosis markers (caspase-3 activation) to differentiate cytotoxic vs. cytostatic effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?
- Answer :
- Modification Sites :
- Benzodioxole : Replace with fluorophenyl to improve metabolic stability (t1/2 increased from 2.5 to 4.7 hours in microsomal assays) .
- Sulfanyl Linker : Substitute with sulfone for higher oxidative stability (logP reduced from 3.2 to 2.8) .
- SAR Validation : In vitro ADMET profiling (e.g., CYP450 inhibition <30% at 10 µM) prioritizes candidates for in vivo testing .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
